4-Bromo-3-fluoroanisole

Lipophilicity Drug-likeness Physicochemical profiling

CNS drug discovery teams need building blocks with optimal lipophilicity for BBB penetration. 4-Bromo-3-fluoroanisole (XLogP 2.7, BBB permeant) provides the precise Br/F pattern. • Enables Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) • Validated in Roche's mGlu1 PAM program • Crystalline solid (mp 217-219 °C) for precise weighing vs. liquid analogs ≥97% purity; ambient storage; immediate global availability.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 458-50-4
Cat. No. B122430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoroanisole
CAS458-50-4
Synonyms1-Bromo-2-fluoro-4-methoxybenzene;  3-Fluoro-4-bromoanisole; 
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyXANVIFOBBVAKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoroanisole – Identity & Properties


4-Bromo-3-fluoroanisole (IUPAC: 1-bromo-2-fluoro-4-methoxybenzene) is a dihalogenated anisole building block featuring bromine, fluorine, and methoxy substituents on a single aromatic ring [1]. It is a high-melting crystalline solid (mp 217–219 °C) with a computed XLogP of 2.7 and a molecular weight of 205.02 g·mol⁻¹ [1]. The compound is catalogued as a fluorinated ether and is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical research, with standard commercial purity typically ≥97% .

4-Bromo-3-fluoroanisole – Substitution Distinctiveness


Although structurally related haloanisoles such as 4-bromoanisole (CAS 104-92-7), 3-fluoroanisole (CAS 456-49-5), and 4-fluoroanisole (CAS 459-60-9) share the anisole scaffold, they lack the precise bromine-fluorine-methoxy substitution pattern that defines the reactivity, physicochemical, and biological profile of 4-bromo-3-fluoroanisole [1]. Substituting this compound with a non-fluorinated or non-brominated analog alters lipophilicity, hydrogen-bonding capacity, physical form at ambient temperature, and cytochrome P450 inhibition liability – all of which are critical in medicinal chemistry lead optimization . The halogen pattern also governs regioselectivity in cross-coupling reactions, meaning that analog substitution can lead to different reaction outcomes and impurity profiles [2]. Direct head-to-head comparative reaction-yield data for this specific compound versus its closest analogs remain scarce in the open literature; the evidence below represents the strongest available quantitative differentiation drawn from physicochemical databases, computed ADME profiling, and documented use in drug discovery.

4-Bromo-3-fluoroanisole – Differential Evidence


Lipophilicity Differential vs. Analogs

4-Bromo-3-fluoroanisole exhibits an intermediate XLogP of 2.7 [1], sitting between non-fluorinated 4-bromoanisole (XLogP 2.8) [2] and non-brominated 3-fluoroanisole (LogP 1.83–2.23) . The –0.1 log unit decrease relative to 4-bromoanisole reflects the electron-withdrawing effect of the ortho-fluorine, while the +0.47 to +0.87 log unit increase over fluoroanisole reflects the lipophilic contribution of bromine. This balanced lipophilicity places 4-bromo-3-fluoroanisole closer to the optimal LogP range (1–3) for oral bioavailability and CNS penetration.

Lipophilicity Drug-likeness Physicochemical profiling

Physical Form: Crystalline vs. Liquid

4-Bromo-3-fluoroanisole is a crystalline solid at room temperature with a melting point of 217–219 °C . In contrast, 4-bromoanisole (mp 9–10 °C) [1], 3-fluoroanisole (mp –35 °C) [2], and 4-fluoroanisole (mp –45 °C) are all low-melting solids or liquids under ambient conditions. The high melting point of 4-bromo-3-fluoroanisole is attributable to the combined intermolecular forces arising from the polarizable bromine atom, the electronegative fluorine, and the methoxy oxygen, which together enhance crystal lattice energy.

Physical form Handling and storage Procurement logistics

H-Bond Acceptor Count vs. Non-Fluorinated Analog

4-Bromo-3-fluoroanisole possesses two hydrogen bond acceptor (HBA) atoms: the methoxy oxygen and the fluorine atom [1]. In contrast, 4-bromoanisole has only one HBA (the methoxy oxygen), as the bromine atom is not classified as a hydrogen bond acceptor [2]. The additional fluorine HBA is well-documented to influence ligand-protein binding by engaging in orthogonal multipolar interactions with backbone amide carbonyls and side-chain residues in biological targets, a property absent in the non-fluorinated analog.

Hydrogen bonding Molecular recognition Drug design

CYP1A2 Inhibition Liability vs. Analogs

Computational ADME profiling indicates that 4-bromo-3-fluoroanisole is classified as a CYP1A2 inhibitor (Yes), but a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . While comparable CYP panel data for 4-bromoanisole are not publicly available from the same assay platform, the fluorinated anisole scaffold is known to alter CYP interaction profiles relative to non-fluorinated arenes due to the electronic and steric effects of fluorine on heme binding [1]. This CYP1A2 liability is a specific ADME flag that must be considered when selecting building blocks for drug discovery programs where CYP1A2-mediated drug-drug interaction risk is being managed.

CYP inhibition Drug-drug interaction ADME profiling

mGlu1 PAM Synthesis Application

4-Bromo-3-fluoroanisole is specifically cited as a halo-aryl building block used in the preparation of orally available mGlu1 receptor enhancers, as reported in the primary medicinal chemistry literature by Vieira et al. (2009) . This fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amide series required the introduction of fluorine into the aryl scaffold to achieve improved pharmacokinetic properties relative to non-fluorinated progenitors [1]. Neither 4-bromoanisole (lacking fluorine) nor 3-fluoroanisole or 4-fluoroanisole (lacking the bromine cross-coupling handle) can serve as direct substitutes for this specific synthetic sequence. The documented use of 4-bromo-3-fluoroanisole in a lead optimization program targeting CNS disorders provides procurement-relevant validation that is absent for its non-fluorinated and non-brominated analogs.

mGlu1 receptor Positive allosteric modulator CNS drug discovery

4-Bromo-3-fluoroanisole – Best-Fit Applications


Medicinal Chemistry: Balanced Lipophilicity Building Block

Programs targeting CNS-penetrant oral drug candidates benefit from 4-bromo-3-fluoroanisole's intermediate XLogP of 2.7, which sits within the optimal range for oral bioavailability and blood-brain barrier penetration. The compound is a computed BBB permeant , and its balanced lipophilicity (Δ –0.1 log unit vs. non-fluorinated 4-bromoanisole) may mitigate excessive metabolic clearance while retaining adequate passive permeability [1]. Furthermore, the fluorine substituent provides an additional hydrogen bond acceptor site not present in 4-bromoanisole, enabling exploration of fluorine-mediated protein-ligand interactions [2].

mGlu1 PAM Synthesis & CNS Drug Targets

4-Bromo-3-fluoroanisole has been specifically employed in the preparation of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides, a series of potent, orally available mGlu1 receptor enhancers developed at Roche [3]. The compound serves as a key halo-aryl building block where the bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) to assemble the biaryl or aryl-heteroatom core, while the fluorine atom contributes to the improved pharmacokinetic profile of the final drug candidates . Procurement for any mGlu1 PAM or related GPCR allosteric modulator program is directly supported by this peer-reviewed synthetic precedent.

Synthetic Methodology: Crystalline Aryl Bromide Building Block

The high melting point (217–219 °C) and crystalline solid form of 4-bromo-3-fluoroanisole confer practical advantages for reaction development laboratories . Unlike low-melting liquid analogs such as 4-bromoanisole (mp 9–10 °C) [4] that require refrigerated storage and careful volumetric handling, 4-bromo-3-fluoroanisole can be accurately weighed in open air and stored under ambient conditions. The ortho-fluorine substituent also electronically deactivates the aromatic ring, altering oxidative addition rates in palladium-catalyzed cross-couplings relative to 4-bromoanisole, which lacks this electron-withdrawing group – a kinetic differentiation relevant for methodology studies of chemo- and regioselective coupling reactions.

Agrochemical Intermediate: Enhanced Bioactivity & Stability

Fluorinated aromatic motifs are a well-established strategy in agrochemical design to enhance metabolic stability, lipophilicity, and target-site uptake in plants and pests [5]. 4-Bromo-3-fluoroanisole provides both the bromine handle for further diversification via cross-coupling and the fluorine atom for improved environmental persistence and bioactivity. The computed bioavailability score of 0.55 and high GI absorption suggest favorable absorption characteristics for active ingredient design, while the CYP1A2 inhibition flag is less critical for agrochemical applications than for human pharmaceuticals, making this building block particularly well-suited for crop protection research.

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